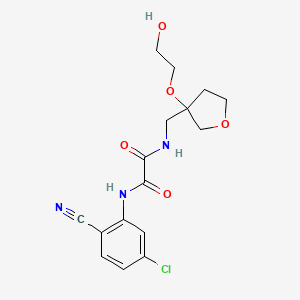

N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name of this compound is derived from its parent structure, oxalamide (diamide of oxalic acid), with two distinct substituents. The first substituent, attached to the N1 position, is a 5-chloro-2-cyanophenyl group. The second substituent, bonded to the N2 position, is a (3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl group.

The phenyl ring substitution pattern follows numerical prioritization: the chloro group occupies the 5-position relative to the cyano group at the 2-position. The tetrahydrofuran ring is substituted at the 3-position with a 2-hydroxyethoxy side chain, which is further connected to the oxalamide core via a methylene bridge.

Structural Identification Key Features

| Feature | Description |

|---|---|

| Core structure | Oxalamide (N1,N2-substituted ethanediamide) |

| Aromatic substituent (N1) | 5-Chloro-2-cyanophenyl group |

| Heterocyclic substituent (N2) | (3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl group |

| Stereochemistry | Chiral centers at tetrahydrofuran C3 and hydroxyethoxy C2 (if applicable) |

The compound’s structural complexity is evident in its SMILES notation:

O=C(NC1=C(C=CC(=C1)Cl)C#N)C(NCC2(OCCO)C(OCC2)CO)=O

This representation highlights the oxalamide backbone, aromatic chlorocyanophenyl group, and the branched tetrahydrofuran-ether side chain.

Molecular Formula and Weight Analysis

The molecular formula of N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is C₁₆H₁₈ClN₃O₅ , derived from:

- C₁₆ : 16 carbon atoms

- H₁₈ : 18 hydrogen atoms

- Cl : 1 chlorine atom

- N₃ : 3 nitrogen atoms

- O₅ : 5 oxygen atoms

Molecular Weight Calculation

| Element | Quantity | Atomic Weight | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.01 | 192.16 |

| H | 18 | 1.008 | 18.14 |

| Cl | 1 | 35.45 | 35.45 |

| N | 3 | 14.01 | 42.03 |

| O | 5 | 16.00 | 80.00 |

| Total | 367.78 g/mol |

The exact mass is 367.78 g/mol, consistent with high-resolution mass spectrometry data. The compound’s elemental composition is 52.25% carbon, 4.93% hydrogen, 9.63% chlorine, 11.42% nitrogen, and 21.77% oxygen by mass.

Functional Group Composition and Positional Isomerism

This compound contains six critical functional groups that determine its reactivity and potential applications:

Functional Group Inventory

| Functional Group | Location | Role in Reactivity |

|---|---|---|

| Primary amide (-CONH₂) | Oxalamide backbone | Hydrogen bonding, hydrolytic stability |

| Secondary amide (-NHCO-) | Oxalamide backbone | Conformational rigidity |

| Cyano (-C≡N) | Phenyl ring (C2) | Electron-withdrawing effects |

| Chloro (-Cl) | Phenyl ring (C5) | Steric hindrance, lipophilicity |

| Ether (-O-) | Tetrahydrofuran and side chain | Solubility modulation |

| Hydroxyl (-OH) | 2-hydroxyethoxy side chain | Hydrogen donor capacity |

Positional Isomerism Considerations

- Phenyl Substitution : The chloro and cyano groups adopt meta positions (C5 and C2). Alternative positional isomers (e.g., C3-chloro/C4-cyano) would exhibit distinct electronic profiles.

- Tetrahydrofuran Substitution : The 2-hydroxyethoxy group is exclusively at the tetrahydrofuran C3 position. Isomerism could arise if this group occupied C2 or C4, altering the molecule’s three-dimensional conformation.

- Oxalamide Connectivity : The N1/N2 substitution pattern is fixed. Reversing the substituents (N1-tetrahydrofuran, N2-phenyl) would create a structural isomer with different physicochemical properties.

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O5/c17-12-2-1-11(8-18)13(7-12)20-15(23)14(22)19-9-16(25-6-4-21)3-5-24-10-16/h1-2,7,21H,3-6,9-10H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEUVANBXIKZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the 5-chloro-2-cyanophenyl intermediate:

Synthesis of the tetrahydrofuran derivative: The tetrahydrofuran moiety is synthesized through a series of reactions, including the formation of a hydroxyethoxy group.

Coupling reaction: The final step involves the coupling of the 5-chloro-2-cyanophenyl intermediate with the tetrahydrofuran derivative using oxalyl chloride to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The chloro and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable for research in organic synthesis.

Biology

This compound is under investigation for its potential biological activities , including enzyme inhibition and receptor binding. Preliminary studies suggest that it may interact with specific molecular targets, modulating biological pathways that could lead to therapeutic effects.

Medicine

In medical research, the compound is being explored for its potential therapeutic applications , particularly in anti-inflammatory and anticancer treatments. The structural features suggest that it may exhibit significant biological activity, warranting further investigation into its efficacy and mechanisms of action.

Industry

Industrially, this compound can be utilized in the development of new materials or as a precursor in synthesizing industrial chemicals. Its unique properties may lead to innovations in material science and chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

a) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Key Differences: Cyprofuram substitutes the oxalamide backbone with a cyclopropanecarboxamide group. The THF ring in cyprofuram contains a ketone (2-oxo) group, whereas the target compound has a hydroxyethoxy substituent, enhancing hydrophilicity. The 3-chlorophenyl group in cyprofuram lacks the cyano moiety present in the target compound.

b) Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide)

- Key Differences: Inabenfide uses a pyridinecarboxamide core instead of oxalamide. The chlorophenyl group in inabenfide is substituted with a hydroxyphenylmethyl side chain, contrasting with the cyano group in the target compound.

Research Findings and Hypotheses

- Agrochemical Potential: The hydroxyethoxy-THF group may improve soil mobility compared to cyprofuram, which has lower solubility. This could enhance efficacy in systemic pesticides .

- Pharmacological Relevance: The cyano group’s electron-withdrawing nature may increase stability against metabolic degradation compared to inabenfide’s hydroxyphenylmethyl group .

- Synthetic Challenges : The THF ring’s stereochemistry and hydroxyethoxy substitution require precise control during synthesis, as seen in related oxazolidine derivatives () .

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a complex organic compound with potential applications in various fields, particularly in biology and medicine. Its unique structure, which includes a chloro-substituted phenyl ring, a cyanophenyl group, and a tetrahydrofuran moiety linked through an oxalamide bond, suggests diverse biological activities.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 367.78 g/mol. The IUPAC name indicates the presence of specific functional groups that contribute to its biological activity. The structure is depicted as follows:

| Component | Structure |

|---|---|

| Chloro Group | Cl |

| Cyanophenyl Group | -C≡N |

| Tetrahydrofuran Moiety | -O-C4H7 |

| Oxalamide Linkage | -NHCO-NH- |

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to modulation of various biological pathways, potentially resulting in therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted that certain derivatives demonstrated biological activity comparable to established antibiotics like isoniazid and ciprofloxacin. This suggests potential for development as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which could be pivotal in treating diseases where enzyme overactivity is a concern. For instance, structure-activity relationship (SAR) studies have shown that modifications in the molecular structure can enhance enzyme inhibition efficacy, making it a candidate for further drug development .

Case Studies

- In Vitro Screening : A series of studies have performed in vitro screenings against various bacterial and fungal strains. The results indicated that compounds with similar structural features to this compound exhibited significant antimicrobial activity, with some showing higher efficacy than traditional antibiotics .

- Photosynthesis Inhibition : Another study evaluated the compound's effect on photosynthetic electron transport in spinach chloroplasts. It was found that certain derivatives inhibited photosystem II activity, indicating potential herbicidal properties .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Comparable activity to antibiotics like isoniazid and ciprofloxacin |

| Enzyme Inhibition | Modifications enhance inhibition efficacy |

| Photosynthesis Inhibition | Significant impact on photosystem II activity in chloroplasts |

Q & A

Q. What are the recommended synthetic routes and purification methods for N1-(5-chloro-2-cyanophenyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction. For example:

Amide Coupling : React 5-chloro-2-cyanophenylamine with oxalyl chloride to form the oxalamide backbone.

Alkylation : Introduce the tetrahydrofuran-derived substituent using a nucleophilic substitution reaction under reflux with a base like triethylamine (TEA) to facilitate deprotonation .

Purification : Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane mobile phase). Isolate the product via recrystallization (e.g., using pet-ether or ethanol/water mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions (e.g., 5-chloro, cyanophenyl, tetrahydrofuran groups) via ¹H/¹³C NMR .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or HRMS) to confirm the molecular formula .

- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

- Comparative Substituent Analysis : Synthesize analogs with variations in the chloro, cyano, or tetrahydrofuran groups (e.g., replacing chloro with fluoro) to assess their impact on bioactivity .

- Molecular Docking : Use computational tools (e.g., AutoDock Vina) to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding with the oxalamide group and hydrophobic interactions with aromatic rings .

- In Vitro Assays : Test analogs in dose-response experiments (e.g., IC₅₀ determinations) to correlate structural modifications with activity trends .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities or degradation products .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature, solvent) to minimize variability .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to determine if rapid degradation explains inconsistent in vivo results .

Q. What strategies optimize synthetic yield for large-scale research applications?

Methodological Answer:

- Catalyst Screening : Test alternative bases (e.g., DBU instead of TEA) or coupling agents (e.g., HATU vs. EDC) to improve reaction efficiency .

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Stepwise Monitoring : Use in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete alkylation) and adjust reaction times .

Q. How can researchers investigate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and analyze degradation products via LC-MS .

- Thermal Analysis : Perform DSC/TGA to determine melting points and thermal decomposition profiles .

- Light Sensitivity : Expose to UV-Vis light and monitor structural changes using NMR or IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.